molecular formula C23H17ClN4O2 B2525616 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941950-41-0

2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2525616
CAS No.: 941950-41-0
M. Wt: 416.87
InChI Key: KAZAVSPMPWIRCT-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at position 2 with a 4-chlorophenyl group and at position 5 with a (5-methyl-2-phenyloxazol-4-yl)methyl moiety. This heterocyclic framework is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 4-chlorophenyl group enhances lipophilicity, while the oxazole moiety contributes to π-π stacking and hydrogen-bonding interactions, critical for target binding .

Properties

CAS No.

941950-41-0

Molecular Formula

C23H17ClN4O2

Molecular Weight

416.87

IUPAC Name

2-(4-chlorophenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C23H17ClN4O2/c1-15-20(25-22(30-15)17-5-3-2-4-6-17)14-27-11-12-28-21(23(27)29)13-19(26-28)16-7-9-18(24)10-8-16/h2-13H,14H2,1H3

InChI Key

KAZAVSPMPWIRCT-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight logP Notable Features
Target Compound 4-Chlorophenyl (5-Methyl-2-phenyloxazol-4-yl)methyl Not reported ~3.0* Oxazole enhances rigidity; Cl improves lipophilicity
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 4-Chlorophenyl 3,4-Dimethoxyphenethyl 419.89 3.5 Dihydro core increases flexibility; methoxy groups enhance solubility
5-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-Methoxyphenyl (4-Chlorophenyl)methyl 365.82 2.93 Methoxy group improves solubility; lower molecular weight
5-((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 3,4-Dimethoxyphenyl (2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl 476.90 ~4.2* Dual chloro and methoxy substituents; higher steric bulk
5-(2-Azepan-1-yl-2-oxoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Chlorophenyl 2-Azepan-1-yl-2-oxoethyl 384.90 ~2.8* Azepane introduces a seven-membered ring; amide group enhances polarity
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one Phenyl (5-Methyl-1,3,4-oxadiazol-2-yl)methyl 337.33 ~2.5* Oxadiazole replaces oxazole; hydroxymethyl improves hydrogen-bonding capacity

*Estimated based on structural analogs.

Key Observations:

Substituent Electronics : Methoxy groups (e.g., in ) increase electron density, enhancing solubility but possibly reducing membrane permeability. Conversely, chloro substituents (target compound, ) elevate lipophilicity, favoring blood-brain barrier penetration.

Heterocyclic Moieties : Oxazole (target compound) and oxadiazole () rings differ in hydrogen-bonding capacity. Oxadiazole’s higher electronegativity may strengthen target interactions but reduce metabolic stability.

Crystallographic and Conformational Insights

  • The dihydro-pyrazinone analog adopts a boat-like conformation in the six-membered ring, with C11 and N3 deviations of 0.681 Å and 0.214 Å, respectively. Intermolecular C–H⋯O interactions stabilize the crystal lattice.
  • In contrast, the target compound’s fully aromatic core likely exhibits planar geometry, favoring π-stacking with aromatic residues in biological targets.

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